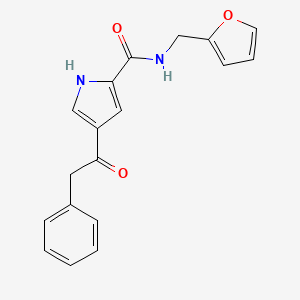

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWBXEXULAOWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions

Pyrrole Ring Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furfural reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Phenylacetyl Group Addition: The phenylacetyl group can be added through a nucleophilic acyl substitution reaction, where the pyrrole derivative reacts with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the furan and pyrrole rings, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and development.

Anticancer Activity

Recent studies have indicated that N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide possesses significant anticancer properties.

Case Study : A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound inhibited cell proliferation with an IC₅₀ value of approximately 30 µM in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, indicating its potential use as an antibacterial agent.

Research Findings : In vitro tests revealed that it exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has also been investigated for its anti-inflammatory properties.

Mechanism of Action : The compound appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators .

Applications in Drug Development

The multifaceted biological activities of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide make it a candidate for further development in various therapeutic areas:

| Application Area | Potential Uses |

|---|---|

| Oncology | Anticancer therapies targeting specific cell lines |

| Infectious Diseases | Development of new antibiotics |

| Inflammation | Formulation of anti-inflammatory drugs |

Future Research Directions

Further research is warranted to explore the full therapeutic potential of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise molecular mechanisms by which the compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Formulation Development : Exploring various drug delivery systems to enhance bioavailability and efficacy.

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their substituent differences:

Analysis of Substituent Effects

Pyrrole 4-Position Modifications

- 4-Fluorobenzoyl (CAS 478078-63-6) : The fluorobenzoyl group increases electronegativity and metabolic stability compared to phenylacetyl, which may improve bioavailability .

Amide Nitrogen Substituents

- N,N-Dimethyl (CAS 338403-34-2): The dimethylamino group increases basicity, which could affect membrane permeability and pharmacokinetics .

- 3-(Morpholin-4-yl)propyl (CAS 439120-82-8) : The morpholine ring introduces hydrogen-bonding capability and solubility, often used to optimize drug-like properties .

Pharmacological Implications (Hypothetical)

While direct biological data are unavailable, structural comparisons suggest:

- Target Compound : The furylmethyl group may enhance blood-brain barrier penetration due to moderate lipophilicity, while the phenylacetyl group could confer selectivity for enzymes or receptors recognizing aromatic motifs.

- Fluorinated Analogs (e.g., CAS 478078-63-6) : Fluorine substitution often improves metabolic stability and target affinity, making such analogs promising for therapeutic applications .

- Morpholine Derivatives (CAS 439120-82-8): Enhanced solubility may make these analogs suitable for intravenous formulations .

Biological Activity

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

Chemical Formula : C16H16N2O2

Molecular Weight : 268.31 g/mol

IUPAC Name : N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

CAS Number : 439120-83-9

The compound features a pyrrole ring substituted with a furan moiety and a phenylacetyl group, which is crucial for its biological activity.

Synthesis

The synthesis of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions, including the formation of the pyrrole ring followed by the introduction of the furan and phenylacetyl substituents. Specific methodologies can vary, but they generally include condensation reactions and acylation steps.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including drug-resistant tuberculosis (TB) strains. For instance, a related study reported that pyrrole-2-carboxamides demonstrated MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis .

Cytotoxicity and Safety Profiles

In vitro assays have shown that N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide exhibits low cytotoxicity, with IC50 values exceeding 64 μg/mL in various cell lines . This suggests a favorable safety profile for further development as a therapeutic agent.

The mechanism of action for this compound is believed to involve inhibition of specific bacterial enzymes crucial for cell wall synthesis. Studies utilizing metabolic labeling assays have indicated that these compounds impact mycolic acid biosynthesis in M. tuberculosis, suggesting a targeted mechanism .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substituting furan with thiophene | Decreased antimicrobial activity |

| Adding electron-withdrawing groups | Increased potency against TB |

| Altering the phenylacetyl group | Varies; bulky groups enhance efficacy |

Research indicates that maintaining certain functional groups while modifying others can enhance the compound's potency and selectivity against pathogens .

Case Studies

- Anti-Tuberculosis Activity : A study evaluated the efficacy of various pyrrole derivatives against drug-resistant strains of M. tuberculosis. The compound demonstrated significant anti-TB activity with minimal cytotoxic effects, indicating its potential as a lead compound for further development .

- Cytotoxicity Assessment : In another study assessing the cytotoxic effects on human cell lines, N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide showed promising results with low toxicity profiles, suggesting its safety for potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide derivatives?

Answer:

The synthesis typically involves coupling pyrrole-2-carboxylic acid derivatives with substituted amines. For example:

- Amide coupling : Reacting activated esters (e.g., ethyl 1H-pyrrole-2-carboxylate) with furfurylamine derivatives using coupling agents like EDC·HCl and HOBt in DMF, yielding carboxamides .

- Functionalization : Introducing substituents (e.g., phenylacetyl groups) via Suzuki-Miyaura cross-coupling with arylboronic acids, catalyzed by Pd(dppf)Cl₂ in 1,4-dioxane .

- Yield optimization : Reaction yields (23–35%) depend on steric/electronic effects of substituents and solvent polarity .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

Key methods include:

- 1H NMR : Assigns substituent positions (e.g., furylmethyl protons at δ 6.2–6.4 ppm, phenylacetyl aromatic protons at δ 7.2–7.5 ppm) .

- LCMS/ESIMS : Validates molecular weight (e.g., m/z ~350–450 for typical derivatives) and purity (>95% via HPLC) .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related pyrrole-2-carboxamide structures .

Advanced: How can synthetic yields be improved for low-efficiency derivatives?

Answer:

Strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

- Catalyst screening : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency for arylacetyl groups .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

- Variable temperature NMR : Resolves dynamic equilibria (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substituent spatial arrangements .

- Comparative crystallography : Cross-references X-ray data (e.g., dihedral angles between pyrrole and benzene rings) to validate NMR assignments .

Advanced: What strategies control stereochemistry in enantiomeric derivatives?

Answer:

- Chiral chromatography : Uses SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers (e.g., 96 and 97 in ) .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings induce enantioselectivity .

Basic: What reaction conditions are optimal for pyrrole-2-carboxamide core formation?

Answer:

- Ester hydrolysis : LiOH in THF/H₂O/EtOH cleaves ethyl esters to carboxylic acids (e.g., compound 4 in ) .

- Amide bond formation : EDC·HCl/HOBt in DMF with DIPEA/TEA as bases minimizes racemization .

Advanced: How can computational modeling guide derivative design?

Answer:

- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing trifluoromethyl groups) on reactivity .

- Molecular docking : Screens derivatives for binding affinity to target proteins (e.g., antimicrobial targets in ) .

Advanced: What purification challenges arise with hydrophobic derivatives, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.